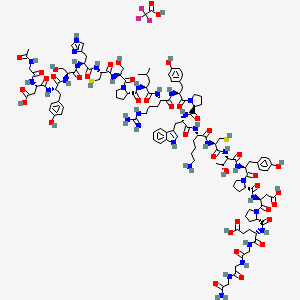

Cyclotraxin B acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acétate de cyclotraxine B est un inhibiteur très puissant et sélectif du récepteur de la tyrosine kinase B du tropomyosine (TrkB). Ce composé est un petit peptide cyclique avec un poids moléculaire d’environ 1200 Da. Il a été démontré que l’acétate de cyclotraxine B traversait la barrière hémato-encéphalique et produisait des effets anxiolytiques chez les modèles animaux . Il est dérivé du facteur neurotrophique dérivé du cerveau (BDNF) et a été utilisé pour étudier le rôle du BDNF et du TrkB dans divers processus physiologiques et pathologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acétate de cyclotraxine B est synthétisé en utilisant une approche peptidomimétique. Cela implique l’utilisation de techniques de synthèse peptidique pour créer une structure de peptide cyclique qui imite le ligand naturel du récepteur TrkB . La synthèse implique généralement les étapes suivantes :

Synthèse peptidique en phase solide (SPPS) : La chaîne peptidique est assemblée sur un support solide en utilisant la chimie Fmoc (9-fluorénylméthoxycarbonyl) standard.

Cyclisation : Le peptide linéaire est cyclisé pour former la structure cyclique. Cela est réalisé en formant une liaison disulfure entre deux résidus cystéine dans la chaîne peptidique.

Purification : Le peptide cyclique est purifié en utilisant une chromatographie liquide haute performance (CLHP) pour obtenir le produit souhaité avec une pureté élevée.

Méthodes de production industrielle

La production industrielle de l’acétate de cyclotraxine B suit des voies de synthèse similaires à celles décrites ci-dessus, mais à une échelle plus importante. Le processus implique l’optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée du produit final. L’utilisation de synthétiseurs peptidiques automatisés et de systèmes de CLHP à grande échelle facilite la production efficace de l’acétate de cyclotraxine B pour la recherche et les applications thérapeutiques potentielles.

Analyse Des Réactions Chimiques

Types de réactions

L’acétate de cyclotraxine B subit diverses réactions chimiques, notamment :

Oxydation : La liaison disulfure dans le peptide cyclique peut être oxydée pour former des sulfoxydes ou des sulfones.

Réduction : La liaison disulfure peut être réduite pour former des groupes thiol libres.

Substitution : Les résidus d’acides aminés dans la chaîne peptidique peuvent subir des réactions de substitution avec divers réactifs.

Réactifs et conditions courants

Oxydation : Le peroxyde d’hydrogène ou d’autres agents oxydants peuvent être utilisés dans des conditions douces pour oxyder la liaison disulfure.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) peuvent être utilisés pour réduire la liaison disulfure.

Substitution : Les résidus d’acides aminés peuvent être modifiés en utilisant des réactifs tels que les esters de N-hydroxysuccinimide (NHS) ou les carbodiimides.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les formes oxydées ou réduites de l’acétate de cyclotraxine B et les peptides substitués avec des résidus d’acides aminés modifiés.

Applications de la recherche scientifique

L’acétate de cyclotraxine B a un large éventail d’applications de recherche scientifique, notamment :

Neurosciences : Il est utilisé pour étudier le rôle du BDNF et du TrkB dans la plasticité synaptique, la différenciation neuronale et la neuroprotection.

Recherche sur la douleur : Il s’est avéré produire des effets analgésiques chez les modèles animaux de douleur neuropathique.

Recherche sur le cancer : L’acétate de cyclotraxine B est également un modulateur allostérique du récepteur 2 du facteur de croissance endothélial vasculaire (VEGFR2), qui est impliqué dans l’angiogenèse et la progression du cancer.

Applications De Recherche Scientifique

Cyclotraxin B acetate has a wide range of scientific research applications, including:

Neuroscience: It is used to study the role of BDNF and TrkB in synaptic plasticity, neuronal differentiation, and neuroprotection.

Pain Research: It has been found to produce analgesic effects in animal models of neuropathic pain.

Cancer Research: This compound is also an allosteric modulator of vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in angiogenesis and cancer progression.

Mécanisme D'action

L’acétate de cyclotraxine B exerce ses effets en se liant au récepteur TrkB et en modifiant sa conformation. Cela conduit à l’inhibition des activités du récepteur dépendantes et indépendantes du BDNF (basales) . Le composé agit comme un modulateur allostérique négatif, empêchant l’activation des voies de signalisation en aval qui sont impliquées dans la plasticité synaptique, la survie neuronale et la neuroprotection . De plus, l’acétate de cyclotraxine B module le VEGFR2, contribuant à ses effets sur l’angiogenèse et la progression du cancer .

Comparaison Avec Des Composés Similaires

L’acétate de cyclotraxine B est unique par sa grande puissance et sa sélectivité pour le récepteur TrkB. Les composés similaires comprennent :

L’acétate de cyclotraxine B se distingue par sa structure de peptide cyclique, sa grande puissance et sa capacité à traverser la barrière hémato-encéphalique, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

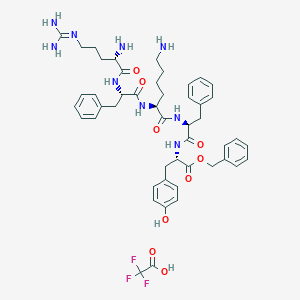

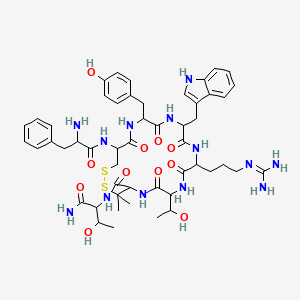

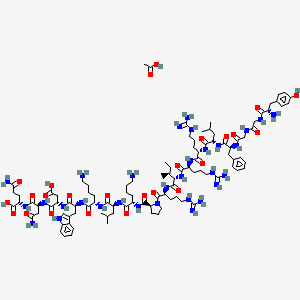

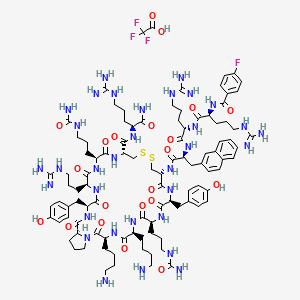

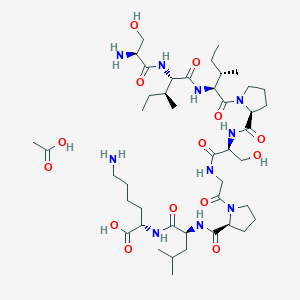

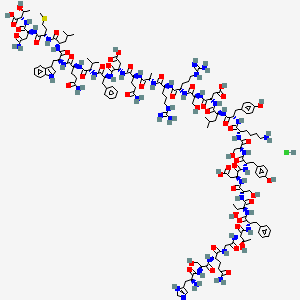

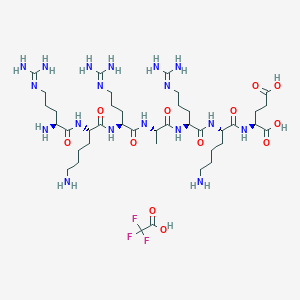

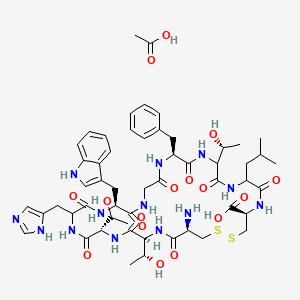

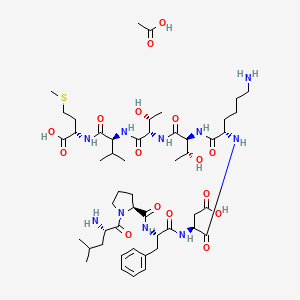

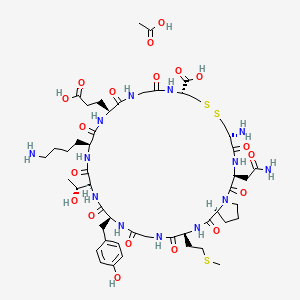

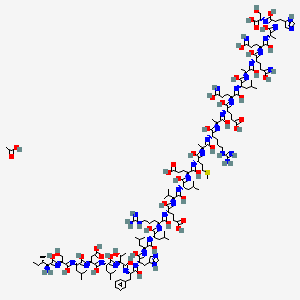

Formule moléculaire |

C50H77N13O19S3 |

|---|---|

Poids moléculaire |

1260.4 g/mol |

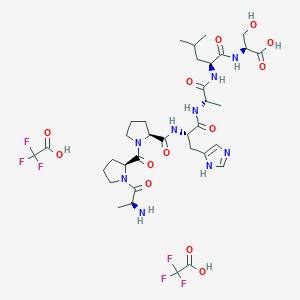

Nom IUPAC |

acetic acid;(3S,6R,11R,17S,20S,23S,26S,32S,35S)-6-amino-20-(4-aminobutyl)-3-(2-amino-2-oxoethyl)-17-(2-carboxyethyl)-23-[(1R)-1-hydroxyethyl]-26-[(4-hydroxyphenyl)methyl]-32-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34-decaoxo-8,9-dithia-1,4,12,15,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-11-carboxylic acid |

InChI |

InChI=1S/C48H73N13O17S3.C2H4O2/c1-24(62)39-46(75)58-28(6-3-4-15-49)43(72)56-29(12-13-38(67)68)41(70)52-21-37(66)55-33(48(77)78)23-81-80-22-27(50)40(69)59-32(19-35(51)64)47(76)61-16-5-7-34(61)45(74)57-30(14-17-79-2)42(71)53-20-36(65)54-31(44(73)60-39)18-25-8-10-26(63)11-9-25;1-2(3)4/h8-11,24,27-34,39,62-63H,3-7,12-23,49-50H2,1-2H3,(H2,51,64)(H,52,70)(H,53,71)(H,54,65)(H,55,66)(H,56,72)(H,57,74)(H,58,75)(H,59,69)(H,60,73)(H,67,68)(H,77,78);1H3,(H,3,4)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,39+;/m1./s1 |

Clé InChI |

HUUDGONNBQMALA-LRWVIUNESA-N |

SMILES isomérique |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O.CC(=O)O |

SMILES canonique |

CC(C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetic acid;(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B10825502.png)